Compound Description: This compound, along with its mesylate salt (34c), demonstrated significant antidepressant-like activity in the forced-swimming test with mice. It also exhibited central nervous system-stimulating activity, reducing both sleeping time (halothane-induced) and recovery time from coma (cerebral concussion-induced) in mice. This activity was linked to its agonistic effects on sigma receptors, confirmed by its ability to inhibit [(3)H]-1,3-di(o-tolyl)guanidine ([(3)H]DTG) binding. []
Relevance: Both 34b and 2-[(4-methylphenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide share the core structure of a piperazine ring substituted at the 4-position with a propyl chain further substituted with an acetamide group. Variations lie in the piperazine's N-substituent (3-chlorophenyl vs. 4-methylphenyl) and the presence of a 3,4-dihydro-5-methoxy-2(1H)-quinolinone moiety in 34b. This shared scaffold suggests potential for similar biological activity profiles, particularly concerning interactions with the central nervous system. []
Compound Description: BMS-279700 is a potent and orally active inhibitor of the Src-family kinase p56Lck, identified through structure-activity relationship (SAR) studies focusing on anilino 5-azaimidazoquinoxaline analogs. It exhibits strong inhibitory effects against T cell proliferation and demonstrably blocks the in vivo production of pro-inflammatory cytokines IL-2 and TNFα. []
Relevance: This compound shares a structural similarity with the target compound through the presence of both a substituted phenyl ring and a piperazine ring within its structure. While the core structures differ, the presence of these common pharmacophoric elements suggests potential for overlapping biological activities and/or similar mechanisms of action, particularly regarding interactions with kinases or immune-related targets. []
4-Methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine (II)
Compound Description: This compound's degradation kinetics were studied under various pH and temperature conditions. Its hydrolysis was found to be influenced by specific acid- and base-catalyzed reactions, as well as spontaneous water-catalyzed degradation. []
Relevance: Both compound II and 2-[(4-methylphenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide share a key structural motif: a piperazine ring substituted at the 4-position with a propyl chain further substituted with an acetamide group. While the piperazine N-substituent (phenyl vs. 4-methylphenyl) and the presence of a pyrrolo[3,4-c]pyridine moiety in compound II differentiate the structures, the shared scaffold suggests potential for similar chemical reactivity and/or metabolic pathways. []
Compound Description: This compound was synthesized from duloxetine as a starting material, potentially implying a similar target or mechanism of action. []
Relevance: The related compound and 2-[(4-methylphenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide share the N-substituted acetamide group linked to a piperazine ring. While the specific substituents on the piperazine differ, this shared moiety hints at potential similarities in their binding properties or pharmacological profiles. []
Compound Description: Dasatinib, discovered through iterative structure-activity relationship studies using a 2-aminothiazole template, is a potent pan-Src kinase inhibitor with nanomolar to subnanomolar activity in both biochemical and cellular assays. It exhibits oral efficacy in inhibiting proinflammatory cytokine IL-2 ex vivo in mice (ED50 ≈ 5 mg/kg) and reducing TNF levels in acute murine inflammation models. Dasatinib is currently in clinical trials for chronic myelogenous leukemia. []
Relevance: While structurally distinct from 2-[(4-methylphenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide in its core, Dasatinib features a similarly substituted piperazine ring. This shared element, particularly the 4-(2-hydroxyethyl)-1-piperazinyl moiety, could indicate potential for overlapping pharmacological effects, especially related to kinase inhibition or modulation of inflammatory processes. []
Compound Description: HP236 is an atypical antipsychotic agent shown to undergo extensive metabolism both in vitro and in vivo via pathways including thiazolidinone ring cleavage, sulfide oxidation, and piperazine N-dealkylation. []
Compound Description: A nonpeptidic δ-opioid agonist, SNC80 exhibits a variety of stimulant-like effects in rodents and monkeys, including locomotor stimulation, antiparkinsonian effects, and generalization to cocaine in discrimination procedures. It demonstrates rapid tolerance development to its convulsive and locomotor-stimulating effects in rats but not to its antidepressant-like effects. [, ]
Relevance: Both SNC80 and 2-[(4-methylphenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide share the 1-piperazinyl structural motif. While the core structures and substituents on the piperazine ring differ, the shared presence of this pharmacophore suggests a potential for overlapping pharmacological activities, particularly concerning interactions with the central nervous system and potential for abuse liability. [, ]
Compound Description: K-604 (2) is a potent and water-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1), exhibiting 229-fold selectivity over human ACAT-2. Its design, incorporating a piperazine unit in place of a 6-methylene chain linker, significantly improved aqueous solubility and oral absorption compared to a previous lead compound. Designated as a clinical candidate, K-604 holds promise for treating diseases involving ACAT-1 overexpression. []
Relevance: This compound, like 2-[(4-methylphenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide, contains a piperazine ring substituted at the 1-position with an acetamide group. The variations in core structures and other substituents notwithstanding, the shared piperazinyl-acetamide motif suggests potential for similar pharmacological targets or physicochemical properties, particularly regarding aqueous solubility and potential for oral bioavailability. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.